ニロチニブ塩酸塩一水和物

概要

説明

ニロチニブ塩酸塩一水和物は、主にフィラデルフィア染色体陽性の慢性骨髄性白血病(CML)の治療に使用されるチロシンキナーゼ阻害剤です。 イマチニブなどの他の治療法が失敗した場合に、その有効性が知られているタシグナというブランド名で販売されています .

2. 製法

合成経路と反応条件: ニロチニブ塩酸塩一水和物は、コア構造の形成に続いて様々な官能基を導入する多段階プロセスによって合成されます。このプロセスでは、通常、反応を促進するために有機溶媒と触媒が使用されます。 最終生成物は、結晶化と精製工程を経て得られます .

工業的製造方法: ニロチニブ塩酸塩一水和物の工業的製造には、高収率と高純度を確保するために最適化された反応条件を用いた大規模合成が含まれます。このプロセスには、中間体の調製、続いて制御された化学反応による最終生成物への変換が含まれます。 製品はその後、医薬品基準を満たすために厳格な品質管理措置を受けます .

作用機序

ニロチニブ塩酸塩一水和物は、白血病細胞の制御不能な増殖の原因となるBCR-ABLタンパク質のチロシンキナーゼ活性を阻害することで効果を発揮します。 ニロチニブ塩酸塩一水和物は、BCR-ABL融合タンパク質のキナーゼドメインの不活性コンフォメーションに結合することにより、下流のシグナル伝達分子のリン酸化を阻止し、細胞増殖を阻害し、アポトーシスを誘導します .

類似化合物:

- イマチニブ

- ダサチニブ

- ボスチニブ

- ポナチニブ

比較: ニロチニブ塩酸塩一水和物は、BCR-ABLタンパク質に対する特異性が高く、イマチニブに対する耐性を克服できるため、これらの化合物の中でユニークです。 また、副作用のプロファイルと薬物動態が異なり、他の治療法に反応しない患者にとって貴重な選択肢となっています .

科学的研究の応用

ニロチニブ塩酸塩一水和物は、以下を含む幅広い科学研究で応用されています。

化学: 新しい分析方法と品質管理手順の開発のための分析化学における基準物質として使用されます

生物学: 細胞シグナル伝達経路への影響や、様々な癌の治療薬としての可能性を調査するために生物学研究で使用されます

医学: ニロチニブ塩酸塩一水和物は、慢性骨髄性白血病やその他の白血病の治療における有効性について広く研究されています。 .

生化学分析

Biochemical Properties

In biochemical reactions, Nilotinib Hydrochloride Monohydrate binds to and stabilizes the inactive conformation of the kinase domain of Abl protein . This interaction with the Abl protein plays a crucial role in its biochemical properties.

Cellular Effects

The effects of Nilotinib Hydrochloride Monohydrate on various types of cells and cellular processes are significant. It inhibits Bcr-Abl mediated proliferation of murine leukemic cell lines and human cell lines derived from Ph+ CML patients .

Molecular Mechanism

At the molecular level, Nilotinib Hydrochloride Monohydrate exerts its effects through binding interactions with biomolecules, specifically the Abl protein. By binding to and stabilizing the inactive conformation of the kinase domain of Abl protein, it inhibits the proliferation of certain cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the solubility of Nilotinib Hydrochloride Monohydrate was statically determined in supercritical carbon dioxide (SC-CO2) for the first time at various temperatures (308–338 K) and pressures (120–270 bar) . This provides valuable information about the product’s stability and degradation over time.

Metabolic Pathways

Its interaction with the Abl protein suggests that it may influence pathways related to cell proliferation .

準備方法

Synthetic Routes and Reaction Conditions: Nilotinib hydrochloride monohydrate is synthesized through a multi-step process involving the formation of the core structure followed by the introduction of various functional groups. The process typically involves the use of organic solvents and catalysts to facilitate the reactions. The final product is obtained through crystallization and purification steps .

Industrial Production Methods: The industrial production of nilotinib hydrochloride monohydrate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the preparation of intermediates, followed by their conversion into the final product through controlled chemical reactions. The product is then subjected to rigorous quality control measures to meet pharmaceutical standards .

化学反応の分析

反応の種類: ニロチニブ塩酸塩一水和物は、酸化、還元、置換などの様々な化学反応を起こします。 これらの反応は、その治療特性を強化するために、その合成と修飾に不可欠です .

一般的な試薬と条件: ニロチニブ塩酸塩一水和物の合成には、トリフルオロメチルフェニル、ピリミジニル、イミダゾリル化合物などの試薬が使用されます。 反応は通常、目的の化学的変換を確保するために、制御された温度と圧力の条件下で行われます .

生成される主な生成物: これらの反応から生成される主な生成物は、ニロチニブ塩酸塩一水和物そのものであり、その高純度と特定の結晶形態が特徴です。 製品はその後、経口投与用にカプセルに製剤化されます .

類似化合物との比較

- Imatinib

- Dasatinib

- Bosutinib

- Ponatinib

Comparison: Nilotinib hydrochloride monohydrate is unique among these compounds due to its higher specificity for the BCR-ABL protein and its ability to overcome resistance to imatinib. It also has a different side effect profile and pharmacokinetic properties, making it a valuable option for patients who do not respond to other treatments .

特性

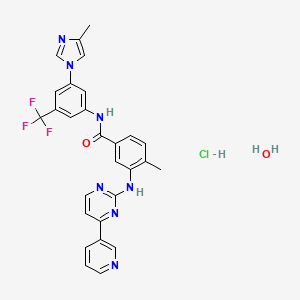

IUPAC Name |

4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22F3N7O.ClH.H2O/c1-17-5-6-19(10-25(17)37-27-33-9-7-24(36-27)20-4-3-8-32-14-20)26(39)35-22-11-21(28(29,30)31)12-23(13-22)38-15-18(2)34-16-38;;/h3-16H,1-2H3,(H,35,39)(H,33,36,37);1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCBPQSYLYYBPDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25ClF3N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00238967 | |

| Record name | Nilotinib hydrochloride monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00238967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

584.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923288-90-8 | |

| Record name | Nilotinib hydrochloride monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0923288908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nilotinib hydrochloride monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00238967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)-phenyl)-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NILOTINIB HYDROCHLORIDE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JHU0N1R6K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。